molecular formula C9H14O2 B162561 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde CAS No. 132478-08-1

3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde

Cat. No. B162561
M. Wt: 154.21 g/mol
InChI Key: CRBGTXDFEDFKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde is a cyclic organic compound with a chemical formula C10H14O2. It is commonly used in scientific research applications due to its unique chemical properties. The compound is synthesized through a multi-step process and has been found to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and the growth of cancer cells.

Biochemical And Physiological Effects

Studies have shown that 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde has various biochemical and physiological effects. It has been found to have anti-inflammatory properties, which can help reduce inflammation in the body. It also has anti-tumor properties, which can help prevent the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde in lab experiments is its unique chemical properties. It has been found to have various biochemical and physiological effects, making it an ideal compound for scientific research applications. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to study.

Future Directions

There are several future directions for the study of 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of its mechanism of action and the development of new drugs based on its chemical structure. Additionally, more research is needed to fully understand its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Synthesis Methods

The synthesis of 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde involves a multi-step process. The starting material is 2,2-dimethylcyclobutanone, which is reacted with acetic anhydride in the presence of a catalyst to form 3-acetyl-2,2-dimethylcyclobutanone. This intermediate is then oxidized using a mild oxidizing agent to form the desired product, 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde.

Scientific Research Applications

The unique chemical properties of 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde make it an ideal compound for scientific research applications. It has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

3-acetyl-2,2-dimethylcyclobutane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6(11)8-4-7(5-10)9(8,2)3/h5,7-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBGTXDFEDFKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(C1(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560880
Record name 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde

CAS RN

132478-08-1
Record name 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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